(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
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Overview
Description
(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a furo[2,3-f]chromen core, which is a fused ring system combining furan and chromen (coumarin) rings, with additional functional groups that enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, phenylglyoxal, and Meldrum’s acid. This reaction proceeds in two main steps:
Initial Interaction: The starting materials are mixed in acetonitrile (MeCN) to form an intermediate product.
Formation of the Final Product: The intermediate undergoes further reaction in acidic media to form the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic and heterocyclic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological macromolecules, such as proteins and DNA, underlies its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another furocoumarin with similar biological activities, used in PUVA therapy for skin disorders.
Bergapten: A naturally occurring furocoumarin with applications in phototherapy.
Xanthotoxin: Known for its use in treating vitiligo and psoriasis.
Uniqueness
(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and acetic acid groups enhances its reactivity and potential for diverse applications compared to other furocoumarins.
Properties
IUPAC Name |
2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQHNEWGCZKROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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